Methyl 2-(3,3-dimethylcyclobutylidene)acetate
Description
Methyl 2-(3,3-dimethylcyclobutylidene)acetate (CAS: 1936298-32-6) is an ester featuring a cyclobutylidene ring substituted with two methyl groups. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 2-(3,3-dimethylcyclobutylidene)acetate |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-7(6-9)4-8(10)11-3/h4H,5-6H2,1-3H3 |
InChI Key |
KWAZUDPUNBSZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)OC)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,3-dimethylcyclobutylidene)acetate typically involves the reaction of 3,3-dimethylcyclobutanone with methyl acetate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,3-dimethylcyclobutanone and methyl acetate.
Reagents: A base such as sodium hydride or potassium tert-butoxide.
Conditions: The reaction is typically conducted at a temperature range of 0-25°C.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,3-dimethylcyclobutylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(3,3-dimethylcyclobutylidene)acetic acid.
Reduction: Formation of 2-(3,3-dimethylcyclobutylidene)methanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(3,3-dimethylcyclobutylidene)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific chemical properties.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(3,3-dimethylcyclobutylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further biochemical reactions. The cyclobutylidene moiety can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Cyclobutane Rings
Methyl 2-(3-Hydroxycyclobutyl)acetate (C₇H₁₂O₃, MW: 144.17 g/mol)
- Key Differences : Replaces the dimethylcyclobutylidene group with a hydroxylated cyclobutane ring.
- Implications: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents.
Methyl 2-(3-(Hydroxymethyl)cyclobutyl)acetate (C₈H₁₄O₃, MW: 158.20 g/mol)
- Key Differences : Features a hydroxymethyl substituent on the cyclobutane ring.
- Implications: The hydroxymethyl group introduces additional steric bulk and reactivity sites (e.g., for etherification). Safety data indicate warnings for health hazards (H302, H315, H319, H332), suggesting higher toxicity compared to non-hydroxylated analogs .
Cyclopropane vs. Cyclobutane Derivatives
Methyl 2-Chloro-2-cyclopropylideneacetate (C₆H₇ClO₂, MW: 146.57 g/mol)
- Key Differences : Substitutes the cyclobutylidene ring with a smaller, more strained cyclopropane ring and a chlorine atom.
- Implications : The cyclopropane’s higher ring strain enhances electrophilicity, making it reactive in Diels-Alder or nucleophilic addition reactions. The chlorine atom further increases electrophilicity, distinguishing it from the dimethylcyclobutylidene compound’s steric but less polar structure .
Simple Cyclobutane Esters
Methyl Cyclobutanecarboxylate (C₆H₁₀O₂, MW: 114.14 g/mol)
- Key Differences : Lacks the conjugated double bond and methyl substituents of the target compound.
- Implications : Simpler structure results in lower molecular weight and boiling point (37.1°C vs. undetermined for the target compound). Reduced steric hindrance may facilitate ester hydrolysis or transesterification reactions .
Heterocyclic and Sulfur-Containing Analogs
Methyl 2-(1,3-Dithian-2-ylidene)-2-(3-oxocyclopentyl)acetate (C₁₂H₁₆O₃S₂, MW: 272.38 g/mol)
- Key Differences : Incorporates a dithiane ring and a ketone-substituted cyclopentane.
- Implications : The sulfur atoms increase molecular weight and may confer unique redox or coordination properties. The ketone group adds a site for nucleophilic attack, diverging from the dimethylcyclobutylidene compound’s reactivity profile .
Comparative Data Table
Biological Activity
Methyl 2-(3,3-dimethylcyclobutylidene)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a cyclobutane ring structure. Its molecular formula is , with a molecular weight of approximately 158.21 g/mol. The compound's structure allows for various interactions with biological molecules, making it a candidate for further study in pharmacological applications.
The biological activity of this compound can be attributed to its role as a Lewis acid catalyst , which facilitates various biochemical reactions by accepting electron pairs from other molecules. This interaction can lead to the formation of new bonds and significant changes in the molecular structure of target biomolecules.
Target Interactions
- Enzyme Interactions : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions.
- Cell Signaling : It has been observed to affect cell signaling pathways, potentially altering gene expression and cellular metabolism.
Biochemical Pathways
This compound participates in several biochemical pathways that are crucial for its biological effects:
- Nucleophilic Conjugate Addition Reactions : This compound can engage in nucleophilic addition reactions typical for α-β unsaturated carbonyl compounds.
- Diels-Alder Reactions : It is capable of participating in Diels-Alder cycloadditions, which are significant for synthesizing complex organic molecules.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : The compound exhibits moderate absorption characteristics.
- Distribution : It interacts with transport proteins that facilitate its movement within cells.
- Metabolism : Various metabolic pathways may be involved in the breakdown and utilization of the compound within biological systems.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anti-inflammatory Effects
In addition to antimicrobial activity, the compound has shown potential anti-inflammatory effects. Animal model studies indicate that administration leads to a reduction in inflammatory markers.
Case Studies
- Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against pathogenic bacteria and fungi. Results indicated significant inhibition at specific concentrations, suggesting potential as a natural preservative in food products.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound in a rodent model induced with inflammation through carrageenan injection. The results demonstrated a marked decrease in paw edema compared to control groups treated with saline.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
